1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential implications in various fields, including medicinal chemistry and pharmaceuticals. This compound comprises a pyridine ring, a thienopyrimidine core, and additional functional groups that contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide generally involves multiple steps:
Formation of the Thienopyrimidine Core: : This step may involve the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.
Substitution Reactions: : Introducing the 1-methyl and oxo groups through selective substitutions, often using reagents like methyl iodide or dimethyl sulfate.
Amidation: : Connecting the dihydropyridine and the thienopyrimidine parts via amide bond formation using reagents like carbodiimides or amino acid coupling reagents.
Industrial Production Methods
Scaling up to industrial production might necessitate the use of continuous flow reactors for efficient and controlled reaction conditions, leveraging catalysts to optimize yields and purity.
化学反応の分析
Types of Reactions
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Potential transformation to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the oxo group to hydroxyl using reagents like sodium borohydride.
Substitution: : Halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Common reagents include:
Methyl iodide: : For methylation.
mCPBA: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Major Products Formed
N-oxides
Hydroxyl derivatives
Halogenated or alkylated products
科学的研究の応用
In Chemistry
The compound serves as a versatile building block in organic synthesis, especially in forming heterocyclic compounds.
In Biology
It is used in studying enzyme inhibition and binding mechanisms due to its structural complexity.
In Medicine
In Industry
Utilized as an intermediate in the synthesis of advanced pharmaceuticals and fine chemicals.
作用機序
The mechanism of action for 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can vary:
Molecular Targets: : Likely interacts with specific protein receptors or enzymes.
Pathways Involved: : Involvement in biological pathways such as signal transduction or metabolic processes.
類似化合物との比較
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds might include other thienopyrimidine derivatives or pyridine-based molecules, but none precisely replicate its molecular architecture and potential bioactivity.
Similar Compounds
Thienopyrimidine derivatives
Pyridine-based molecules with amide linkages
Compounds with similar substitution patterns
生物活性
The compound 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (referred to as "the compound" hereafter) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and pharmacological properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidinones, including the compound , exhibit significant anti-mycobacterial activity . In particular:
- Mycobacterium tuberculosis : The compound demonstrated inhibition against various strains, with a reported minimum inhibitory concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv. Other derivatives showed inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at concentrations around 30 µg/mL .
Compound | Target Strain | Inhibition Percentage | MIC (µg/mL) |
---|---|---|---|
Compound A | M. tuberculosis H37Rv | 68% | 8 |
Compound B | M. smegmatis MC2155 | 40% | - |
Compound C | M. bovis BCG | 30% | - |
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines:
- Karpas-422 Xenograft Model : The compound exhibited robust antitumor effects when dosed at 160 mg/kg BID, indicating its potential as an oncology therapeutic agent .
Pharmacological Properties
The compound's pharmacological profile suggests it may act through multiple mechanisms:
- Calcium Channel Modulation : Similar compounds have been noted to function as L-type calcium channel blockers, which could contribute to their antihypertensive effects .
- Enzyme Inhibition : Some derivatives are reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases .
Study on Antimycobacterial Activity
A comprehensive study evaluated a series of thieno[2,3-d]pyrimidinone derivatives for their antimycobacterial activity. The results indicated that specific modifications in the molecular structure significantly enhanced their efficacy against Mycobacterium strains .
Antitumor Efficacy in Clinical Trials
In ongoing clinical trials, the compound has shown promise in treating malignancies associated with dysregulation of the Polycomb repressive complex 2 (PRC2). By targeting EZH2, a key component of PRC2, the compound effectively reduced tumor growth in preclinical models .
特性
IUPAC Name |
1-methyl-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-6-2-3-10(14(18)21)13(20)16-5-7-19-9-17-11-4-8-23-12(11)15(19)22/h2-4,6,8-9H,5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLCGHFIGCIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。